molecular formula C10H16N2O2S2 B8568121 tert-butyl N-(4-ethylsulfanyl-1,3-thiazol-2-yl)carbamate

tert-butyl N-(4-ethylsulfanyl-1,3-thiazol-2-yl)carbamate

Cat. No.: B8568121
M. Wt: 260.4 g/mol
InChI Key: RXHGRWWYDHPVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(4-ethylsulfanyl-1,3-thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C10H16N2O2S2 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O2S2

Molecular Weight

260.4 g/mol

IUPAC Name

tert-butyl N-(4-ethylsulfanyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C10H16N2O2S2/c1-5-15-7-6-16-8(11-7)12-9(13)14-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13)

InChI Key

RXHGRWWYDHPVRG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CSC(=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-tert-butoxycarbonyl-thiourea (0.600 g, 3.40 mmole) was suspended in ethanol (5 mL) and the mixture was cooled in an ice-water bath. To this mixture was added a solution of bromo-thioacetic acid S-ethyl ester (0.880 g [75% pure]; 3.61 mmole) in ethanol (5 mL). Following completion of the addition, the mixture was warmed to room temperature and stirred overnight. After 20 hours, the reaction was concentrated. The residue was partitioned between methylene chloride and water. The organic phase was washed with water and brine. The aqueous phases were then backwashed with methylene chloride. The two organic phases were combined, dried over sodium sulfate and concentrated. The crude material was purified by chromatography over silica gel eluted with 20% v/v ethyl acetate in hexanes, to give (4-ethylsulfanyl-thiazol-2yl)-carbamic acid tert-butyl ester (0.514 g, 58%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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